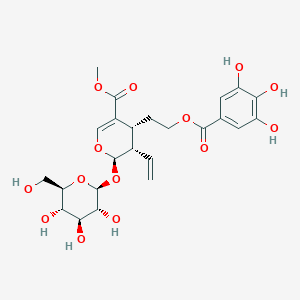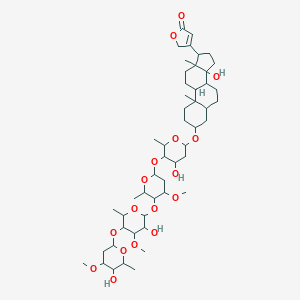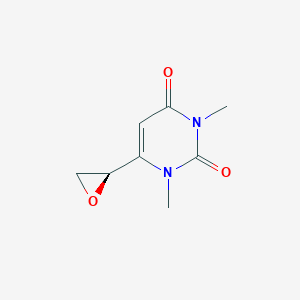
17-(N,N-Diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(N,N-Diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid, commonly known as ICI 182,780, is a synthetic compound that acts as a potent estrogen receptor antagonist. It has been extensively studied in scientific research for its potential use in breast cancer treatment, as well as its effects on other estrogen-related diseases.
Mécanisme D'action
ICI 182,780 acts as a competitive antagonist of the estrogen receptor, preventing the binding of estrogen to the receptor and thereby blocking its downstream effects. This mechanism of action has been shown to be highly effective in inhibiting the growth and proliferation of estrogen-dependent breast cancer cells.
Biochemical and Physiological Effects:
The primary biochemical effect of ICI 182,780 is the inhibition of estrogen receptor signaling. This has been shown to result in decreased proliferation and increased apoptosis of breast cancer cells. Additionally, ICI 182,780 has been shown to have beneficial effects on bone density and may be useful in the treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ICI 182,780 in lab experiments is its high potency and specificity for the estrogen receptor. This allows for precise manipulation of estrogen signaling pathways in cell culture and animal models. However, one limitation of ICI 182,780 is its relatively short half-life, which may require frequent dosing in some experimental settings.
Orientations Futures
There are several potential future directions for research on ICI 182,780. One area of interest is the development of new analogs with improved pharmacokinetic properties and/or increased potency. Additionally, there is ongoing research into the use of ICI 182,780 in combination with other therapies for breast cancer treatment. Finally, there is interest in exploring the potential use of ICI 182,780 in other estrogen-related diseases beyond breast cancer.
Méthodes De Synthèse
ICI 182,780 can be synthesized through a multistep process involving the reaction of estrone with various reagents to form the desired sulfonic acid group. The final product is purified through a series of chromatography techniques to obtain a high level of purity.
Applications De Recherche Scientifique
ICI 182,780 has been widely studied in scientific research for its potential use in breast cancer treatment. It has been shown to effectively block the estrogen receptor, which is known to play a significant role in the growth and progression of breast cancer. Additionally, ICI 182,780 has been investigated for its effects on other estrogen-related diseases such as endometriosis and osteoporosis.
Propriétés
Numéro CAS |
131267-92-0 |
|---|---|
Nom du produit |
17-(N,N-Diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid |
Formule moléculaire |
C25H36KNO4S |
Poids moléculaire |
485.7 g/mol |
Nom IUPAC |
potassium;(8S,9S,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonate |
InChI |
InChI=1S/C25H37NO4S.K/c1-15(2)26(16(3)4)24(27)23-11-10-22-21-8-6-17-14-18(31(28,29)30)7-9-19(17)20(21)12-13-25(22,23)5;/h7,9,14-16,20-23H,6,8,10-13H2,1-5H3,(H,28,29,30);/q;+1/p-1/t20-,21-,22+,23-,25+;/m1./s1 |
Clé InChI |
QZADTSPYJZFWLE-VJZQHCJMSA-M |
SMILES isomérique |
CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)S(=O)(=O)[O-])C.[K+] |
SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)S(=O)(=O)[O-])C.[K+] |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)S(=O)(=O)[O-])C.[K+] |
Synonymes |
17-(N,N-diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid DETS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)


![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)


![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)

![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)